molecular formula C5H7N5 B13879013 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13879013
M. Wt: 137.14 g/mol
InChI Key: TVSXEBWJGMFYBS-UHFFFAOYSA-N
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Description

6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminotriazole with acetylacetone or acetoacetic ester in the presence of a suitable catalyst and solvent. The reaction mixture is refluxed for a specific period to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally friendly solvents and catalysts is crucial for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type are optimized based on the desired transformation .

Major Products

Major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted triazolopyrimidines with diverse functional groups. These products can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it may exhibit distinct pharmacological profiles and therapeutic potentials, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C5H7N5/c6-4-1-2-7-5-8-3-9-10(4)5/h2-4H,1,6H2

InChI Key

TVSXEBWJGMFYBS-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=NC=NN2C1N

Origin of Product

United States

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